molecular formula C28H26N2O5 B12315752 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

Cat. No.: B12315752
M. Wt: 470.5 g/mol
InChI Key: CIHGDYQPEAZKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and a fluorenylmethoxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The benzyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Secondary amines.

    Substitution: Free amine

Scientific Research Applications

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amino groups during peptide synthesis, allowing for selective reactions at other sites. The benzyl group can participate in hydrophobic interactions, while the piperazine ring can act as a scaffold for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid is unique due to the combination of the Fmoc and benzyl groups on a piperazine scaffold. This unique structure allows for versatile applications in various fields of research .

Properties

IUPAC Name

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGDYQPEAZKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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